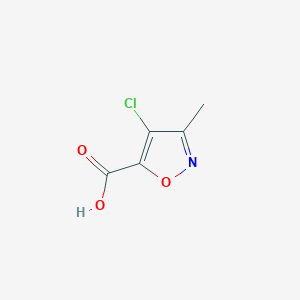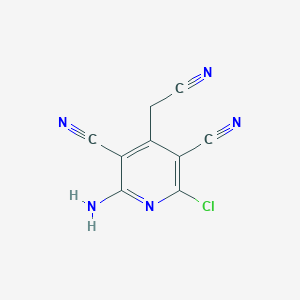![molecular formula C12H14N4O5 B008936 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one CAS No. 110851-56-4](/img/structure/B8936.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one, commonly known as 2'-deoxyinosine, is a nucleoside that plays a crucial role in DNA replication and repair. It is an essential component of the genetic material and is involved in various biological processes.
Mecanismo De Acción
2'-deoxyinosine is incorporated into DNA during replication and repair, where it pairs with cytosine. It can also be incorporated into RNA during transcription, where it pairs with uracil. The presence of 2'-deoxyinosine in DNA can lead to mutations and DNA damage, which can have both positive and negative effects on biological processes.
Efectos Bioquímicos Y Fisiológicos
The presence of 2'-deoxyinosine in DNA can lead to various biochemical and physiological effects, including altered DNA structure, increased susceptibility to DNA damage, and altered gene expression. Additionally, 2'-deoxyinosine has been shown to have immunomodulatory effects and to stimulate the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-deoxyinosine has several advantages for lab experiments, including its ability to induce mutations and DNA damage, its use as a marker for oxidative stress and DNA damage, and its ability to be incorporated into DNA and RNA. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research involving 2'-deoxyinosine, including studying its role in DNA repair and mutagenesis, exploring its immunomodulatory effects, and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to develop new methods for its synthesis and handling.
Conclusion:
In conclusion, 2'-deoxyinosine is a nucleoside that plays a crucial role in DNA replication and repair. It has been widely used in scientific research to study various biological processes and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
2'-deoxyinosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of hypoxanthine with 2-deoxyribose in the presence of a catalyst, while the enzymatic synthesis involves the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the reaction between hypoxanthine and 2-deoxyribose-1-phosphate.
Aplicaciones Científicas De Investigación
2'-deoxyinosine has been widely used in scientific research to study various biological processes, including DNA replication, repair, and mutagenesis. It is also used as a substrate for various enzymes, including DNA polymerases and reverse transcriptases. Additionally, 2'-deoxyinosine is used as a marker for oxidative stress and DNA damage.
Propiedades
Número CAS |
110851-56-4 |
|---|---|
Nombre del producto |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one |
Fórmula molecular |
C12H14N4O5 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-1H-purin-6-one |
InChI |
InChI=1S/C12H14N4O5/c1-2-6-14-10-7(11(20)15-6)13-4-16(10)12-9(19)8(18)5(3-17)21-12/h2,4-5,8-9,12,17-19H,1,3H2,(H,14,15,20) |
Clave InChI |
IIGNJLSNAPTWKD-UHFFFAOYSA-N |
SMILES isomérico |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
SMILES canónico |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Sinónimos |
2-Vinyl-9-[beta-d-ribofuranosyl]hypoxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






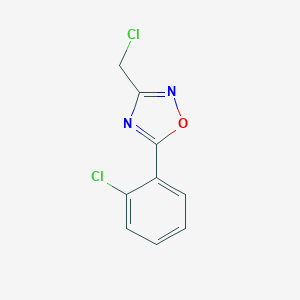
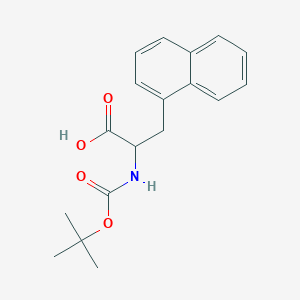
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
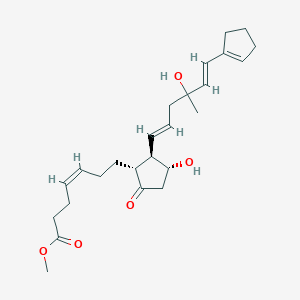
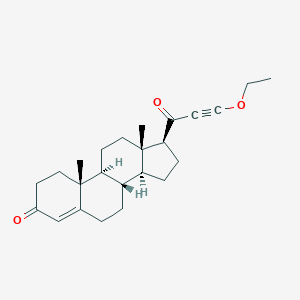

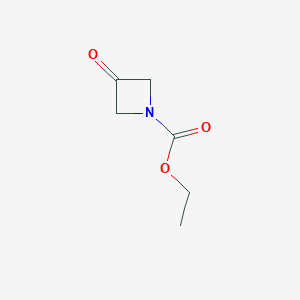
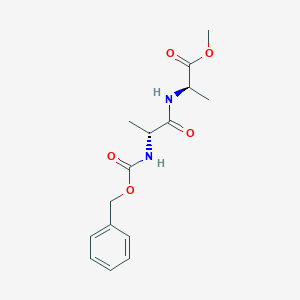
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
